Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate
Overview
Description
Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate: is a chemical compound that belongs to the class of pyran derivatives It is characterized by the presence of a tetrahydro-2H-pyran ring and a chloropyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloropyrazinyl Group: The chloropyrazinyl group is introduced through a substitution reaction, where a suitable chloropyrazine derivative is reacted with the pyran ring.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using reagents like carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in organic synthesis. Biology: Medicine: The compound may be explored for its therapeutic properties, including its potential use in drug development. Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 4-(3-chloropyrazin-2-YL)phenylacetate: Similar structure but with a phenyl group instead of a tetrahydro-2H-pyran ring.
Methyl 4-(3-chloropyrazin-2-YL)butanoate: Similar pyrazinyl group but with a different carboxylate group.
Uniqueness: Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate is unique due to its tetrahydro-2H-pyran ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features a tetrahydropyran ring , a carboxylate functional group , and a chloropyrazine moiety . The molecular formula is , with a molecular weight of approximately 255.68 g/mol. The presence of the chloropyrazine enhances its potential interactions with biological targets, making it a compound of interest in pharmacological studies.
Biological Activity
Preliminary studies indicate that compounds with similar structural features exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing pyrazine and tetrahydropyran structures have shown effectiveness against different bacterial strains.
- Anticancer Properties : Research suggests that such compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Comparative Analysis of Related Compounds
A comparative analysis of this compound with structurally similar compounds highlights its unique biological profile:
Compound Name | Structure Features | Biological Activity | Distinctive Characteristics |
---|---|---|---|
Methyl tetrahydro-2H-pyran-4-carboxylate | Tetrahydropyran ring, carboxylate | Antimicrobial | Lacks chloropyrazine moiety |
3-Chloropyrazine | Pyrazine core, chlorine substituent | Antimicrobial | No tetrahydropyran structure |
Methyl 4-oxtetrahydro-2H-pyran-3-carboxylate | Similar ring structure | Anticancer | Different carbonyl positioning |
This table illustrates that this compound combines characteristics of both antimicrobial and anticancer agents, potentially enhancing its efficacy compared to its analogs.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, each offering different yields and purity levels. Common synthetic routes include:
- Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the tetrahydropyran ring.
- Esterification : Reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
These methods are crucial for producing the compound in sufficient quantities for biological testing.
Case Studies and Research Findings
Recent studies have focused on the interaction of this compound with specific biological targets:
-
Enzyme Inhibition Studies : Research indicates that this compound may inhibit enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Example Study : A study demonstrated that related compounds significantly inhibited soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and pain pathways.
-
Cell Line Testing : In vitro assays using cancer cell lines have shown promising results regarding the compound's ability to induce apoptosis and inhibit cell growth.
- Example Study : In a study involving various cancer cell lines, this compound exhibited IC50 values indicating effective cytotoxicity.
Properties
IUPAC Name |
methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-16-10(15)11(2-6-17-7-3-11)8-9(12)14-5-4-13-8/h4-5H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJTUNCSDXXZHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2=NC=CN=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.